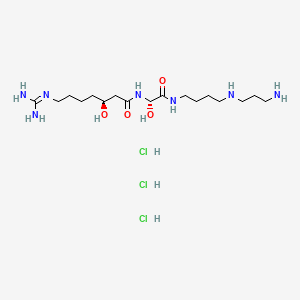![molecular formula C10H10ClF3N2OS B1401727 N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide CAS No. 1311279-79-4](/img/structure/B1401727.png)
N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biological Effects and Environmental Fate of Acetamides
Biological Effects of Acetamide Derivatives : Acetamide and its derivatives, such as N,N-dimethylacetamide, have significant commercial importance. The literature has expanded over the years, enhancing our knowledge about the biological consequences of exposure to these chemicals. This includes information on their environmental toxicology, which has greatly expanded, suggesting the need for continuous study due to their varied biological responses and commercial uses (Kennedy, 2001).
Environmental Occurrence of Emerging Contaminants : Certain acetamide derivatives are recognized as emerging environmental contaminants. Studies on their occurrence, fate, and behavior in aquatic environments have highlighted the ubiquity and potential ecological impacts of these compounds. For instance, parabens, which are esters of para-hydroxybenzoic acid, are used as preservatives and have been found in surface water and sediments, indicatingtheir continuous introduction into the environment and the necessity for further research on their environmental behavior and effects (Haman et al., 2015).
Environmental Impact and Removal of Halogenated Compounds
Fate of Perfluoroalkyl Substances (PFASs) : PFASs are emerging persistent organic pollutants that are resistant to environmental degradation and bioaccumulate in human tissues. The need for identifying new compounds to replace PFASs is critical due to their systemic multiple organ toxicities and environmental persistence. This underscores the importance of further toxicological studies to assess the long-term use of fluorinated alternatives and their impact on human health and the environment (Wang et al., 2019).
Contaminant Removal Strategies : Studies on the removal and degradation of acetaminophen, a common micropollutant, have highlighted the challenges associated with monitoring, detecting, and treating such contaminants in the environment. Technologies such as advanced oxidation, membrane separation, and hybrid processes are suggested for effectively removing toxic metabolites from water and wastewater, pointing towards the necessity for advanced treatment solutions to address contamination by similar chemical compounds (Vo et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2OS/c1-6(17)15-2-3-18-9-5-7(10(12,13)14)4-8(11)16-9/h4-5H,2-3H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZVZYLWYWUJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401644.png)













